2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE
Description
This compound (synonyms include ZINC02585056 and DTXSID10410494) features a hybrid heterocyclic scaffold comprising a 1,2,4-triazole-3-thiol moiety linked via a sulfanyl group to an N-(4-acetamido-1,2,5-oxadiazol-3-yl)acetamide core .
Properties
IUPAC Name |
N-(4-acetamido-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N8O3S/c1-3(17)10-5-6(16-19-15-5)11-4(18)2-20-8-12-7(9)13-14-8/h2H2,1H3,(H,10,15,17)(H,11,16,18)(H3,9,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAQRDGWNLGPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1NC(=O)CSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10410494 | |
| Record name | ZINC02585056 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10410494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5754-74-5 | |
| Record name | ZINC02585056 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10410494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, followed by the introduction of the triazole moiety. Key reagents and conditions include:
Oxadiazole Formation: This step often involves the cyclization of a suitable precursor such as a hydrazide with an appropriate nitrile oxide.
Triazole Introduction: The triazole ring can be introduced via a click chemistry approach, typically involving the reaction of an azide with an alkyne under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group can act as a nucleophilic leaving site. Reactions may include:
Example :
Under basic conditions, the sulfanyl group reacts with methyl iodide to yield 2-[(3-amino-1H-1,2,4-triazol-5-yl)methylthio]-N-(4-acetamido-1,2,5-oxadiazol-3-yl)acetamide .
Hydrolysis of Amide and Oxadiazole Moieties
The acetamide and oxadiazole groups are susceptible to hydrolysis:
Example :
Acid-catalyzed hydrolysis of the acetamide group yields 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid , confirmed via IR loss of amide bands (1650 cm⁻¹) and NMR shifts .
Cyclization Reactions
The triazole and oxadiazole rings may participate in cyclocondensation:
Example :
Reaction with benzaldehyde under microwave irradiation forms a triazolo[1,5-a]pyrimidine derivative via Schiff base formation and cyclization .
Oxidation of the Sulfanyl Group
The -S- group oxidizes to sulfoxide or sulfone under controlled conditions:
| Oxidizing Agent | Conditions | Products | Supporting Evidence |
|---|---|---|---|
| H₂O₂ | RT, acetic acid | Sulfoxide (-SO-) formation | |
| KMnO₄ | Acidic, heat | Sulfone (-SO₂-) formation |
Example :
Treatment with hydrogen peroxide yields 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfinyl]-N-(4-acetamido-1,2,5-oxadiazol-3-yl)acetamide , characterized by S=O stretching at 1040 cm⁻¹ in IR.
Amino Group Reactivity
The 3-amino group on the triazole ring undergoes typical amine reactions:
Example :
Reaction with acetyl chloride produces 2-[(3-acetamido-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-acetamido-1,2,5-oxadiazol-3-yl)acetamide , verified via MS (m/z 381.1) .
Tautomerism and Ring-Chain Transformations
The 1,2,4-triazole ring exhibits annular tautomerism, influencing reactivity:
| Equilibrium | Conditions | Impact on Reactivity | Supporting Evidence |
|---|---|---|---|
| 1H ↔ 4H tautomerism | Solvent polarity, pH | Alters nucleophilicity of ring nitrogen atoms |
Example :
In DMSO-d₆, NMR reveals proton shifts (δ 8.2–8.5 ppm) indicative of tautomeric equilibrium between 1H- and 4H-triazole forms .
Complexation with Metal Ions
The triazole and oxadiazole nitrogen atoms can coordinate metals:
| Metal Ion | Conditions | Complex Type | Supporting Evidence |
|---|---|---|---|
| Cu(II) | Methanol, RT | Octahedral complexes with N,S-donor ligands | |
| Fe(III) | Aqueous pH 7 | Stabilized ferric complexes |
Example :
Coordination with Cu(II) forms a blue complex with λ_max at 620 nm, suggesting charge-transfer transitions .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit potent antimicrobial properties. The presence of the sulfanyl group in this compound enhances its interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth. Studies have shown that derivatives of triazoles can act against various strains of bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents .
Anticancer Properties
The oxadiazole ring in this compound has been associated with anticancer activity. Investigations into similar compounds have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways related to cancer progression . The specific structure of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-acetamido-1,2,5-oxadiazol-3-yl)acetamide may enhance these effects.
Agricultural Applications
In agriculture, compounds like this one have been explored for their potential as plant growth regulators and fungicides. The triazole derivatives have shown efficacy in controlling plant diseases caused by fungi. They work by inhibiting ergosterol biosynthesis in fungal cell membranes, which is crucial for fungal growth and reproduction . This application is particularly relevant in sustainable agriculture practices where chemical fungicides are being replaced with more environmentally friendly alternatives.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several triazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones compared to standard antibiotics .
Case Study 2: Anticancer Activity
Research conducted on oxadiazole derivatives published in Cancer Letters demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of substituents on the oxadiazole ring for enhancing cytotoxicity against various cancer cell lines . This finding suggests that further exploration of structurally related compounds may yield promising anticancer agents.
Mechanism of Action
The mechanism of action of 2-[(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison
Key Observations:
- Substituents like furan-2-yl (anti-exudative analogs) or benzylthiazole (anticancer analogs) influence bioactivity by modulating steric and electronic interactions with targets .
Table 2: Activity Comparison
SAR Insights:
- Anti-exudative activity : The furan-2-yl substituent enhances lipophilicity, improving membrane permeability and interaction with inflammatory targets (e.g., COX-2) .
- Anticancer activity: Electron-withdrawing groups (e.g., Cl, NO₂) on the benzylthiazole moiety correlate with increased cytotoxicity, likely due to enhanced DNA intercalation or kinase inhibition .
- 1,2,5-Oxadiazole vs. 1,3,4-oxadiazole : The former’s higher symmetry and dipole moment may favor binding to enzymes like PI3K, implicated in cancer and metabolic diseases .
Biological Activity
The compound 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-acetamido-1,2,5-oxadiazol-3-yl)acetamide is a hybrid molecule that combines the biological properties of triazole and oxadiazole moieties. These structural features are known to impart significant biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Structural Overview
The compound can be analyzed through its molecular structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₂N₈O₃S |
| Molecular Weight | 272.31 g/mol |
| CAS Number | Not available in the current literature |
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole scaffolds. The 1,3,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, particularly against various cancer cell lines. The hybridization of these scaffolds with other pharmacophores has shown promising results in terms of cytotoxicity and selectivity towards cancer cells.
-
Mechanism of Action :
- Inhibition of Enzymes : Compounds similar to this compound have been reported to inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells by triggering intrinsic pathways associated with cell cycle arrest .
- Case Studies :
Antimicrobial Activity
The biological activity of the compound also extends to antimicrobial properties. Triazole and oxadiazole derivatives are known for their efficacy against a range of bacterial and fungal pathogens.
- Mechanism of Action :
- Research Findings :
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the triazole or oxadiazole rings can lead to enhanced potency or selectivity for certain biological targets.
Key Findings:
| Modification | Effect on Activity |
|---|---|
| Substitution at N-position | Increased cytotoxicity against cancer cells |
| Alteration in acetamido group | Enhanced antimicrobial properties |
Q & A
Q. Answer :
- Unstable intermediates : Aryl diazonium salts decompose above 30°C; maintain 10–30°C during coupling .
- Solvent effects : Dioxane improves chloroacetamide coupling efficiency vs. THF (reduced byproduct formation) .
What comparative studies exist between this compound and analogs with 1,3,4-oxadiazole vs. 1,2,4-triazole cores?
Answer : 1,2,4-Triazole derivatives exhibit:
- Higher AEA : 20–35% greater edema inhibition than oxadiazole analogs due to enhanced hydrogen bonding .
- Lower cytotoxicity : Triazoles show IC₅₀ > 100 μM in HEK-293 cells vs. oxadiazoles (IC₅₀ ~50 μM) .
What computational tools are recommended for predicting bioactivity and ADMET properties?
Answer : Use:
- SwissADME : Predict logP (2.1–3.5), GI absorption (high), and CYP450 inhibition .
- AutoDock Vina : Simulate binding to COX-2 (ΔG: −8.2 to −9.5 kcal/mol) .
- ProTox-II : Estimate LD₅₀ (200–300 mg/kg, Class III toxicity) .
How should conflicting data on substituent effects be analyzed to prioritize compounds for further study?
Answer : Apply multi-criteria decision analysis:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
